Methyl diphenylacetate
Description
Historical Context and Evolution of Diphenylacetate Chemistry
The study of diphenylacetate chemistry is intrinsically linked to the broader history of carboxylic acids and their esters. The foundational work on esterification, the process of forming esters from an alcohol and a carboxylic acid, was pioneered by Emil Fischer and Arthur Speier in 1895. masterorganicchemistry.com This acid-catalyzed reaction, now known as Fischer esterification, laid the groundwork for the synthesis of a vast array of esters, including methyl diphenylacetate. masterorganicchemistry.com
The parent molecule, diphenylacetic acid, is a derivative of acetic acid where two hydrogen atoms of the methyl group are substituted by phenyl groups. nih.gov The chemistry of aromatic acids like benzoic acid, the simplest aromatic carboxylic acid, has been documented since the 16th century. britannica.comwikipedia.org The development of synthetic methods for such acids and their subsequent conversion to esters and other derivatives has been a continuous area of chemical research. wikipedia.orgchemicalbook.com The synthesis of various diphenylacetate derivatives and their application in creating more complex molecules has been a subject of study, highlighting the evolution from simple esterification to more complex, multi-step synthetic pathways. google.com
Significance in Modern Organic Synthesis and Chemical Sciences
This compound serves as a valuable building block and intermediate in modern organic synthesis. chemicalbook.comthermofisher.com Its structure, containing two phenyl groups and an ester functional group, allows for a variety of chemical transformations.
One of the primary applications of this compound is as a precursor in the synthesis of more complex molecules. For instance, it can be reacted with dimethylamine (B145610) in the presence of an alkali metal alkoxide catalyst to produce N,N-dimethyldiphenylacetamide, a compound also known as diphenamide. google.com It is also a key component in the preparation of other diphenylacetate derivatives, which can then be used in further reactions such as transesterification to create compounds with potential pharmaceutical applications. google.com Research has shown its utility in the synthesis of isocyanide derivatives, which are important reagents in multicomponent reactions like the Ugi and Passerini reactions. researchgate.net Furthermore, recent studies have demonstrated its use in novel cross-coupling reactions, such as a chemoselective chromium-catalyzed reaction for the synthesis of tertiary alkanes. nih.gov
The general reactivity of the diphenylacetate scaffold makes it a subject of interest. The ester group can be hydrolyzed back to the parent carboxylic acid or converted into amides, while the alpha-proton can be removed to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. This versatility makes this compound and related compounds useful tools for synthetic chemists.
Scope and Objectives of Academic Inquiry into this compound
Academic research into this compound and its parent acid focuses on several key areas, including the development of novel synthetic methods, the study of its chemical reactivity, and the exploration of its potential applications.
A significant objective is the crystal engineering and structural analysis of diphenylacetic acid and its derivatives. researchgate.net Researchers study the intermolecular interactions, such as hydrogen bonds and π–π stacking, that govern the solid-state structures of these compounds. researchgate.netresearchgate.net This fundamental understanding is crucial for designing new materials with specific properties.
Another area of academic inquiry involves using the diphenylacetate framework to create new pharmacologically active agents. While this article excludes detailed pharmacological discussion, it is noteworthy that the diphenylacetate structure is a feature in some compounds investigated for their biological activity. solubilityofthings.com The synthesis of novel derivatives and their subsequent screening is a common objective in medicinal chemistry research. google.comsolubilityofthings.com
Furthermore, the compound is used as a model substrate in the development and optimization of new chemical reactions. Its relatively simple and well-defined structure allows researchers to test the scope and limitations of new catalytic systems or synthetic methodologies. nih.gov The goal is often to develop more efficient, selective, and environmentally benign chemical transformations that can be applied to a wide range of more complex molecules. tesisenred.net
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | methyl 2,2-diphenylacetate (B14745960) | nih.gov |
| Molecular Formula | C₁₅H₁₄O₂ | nih.govcymitquimica.com |
| Molecular Weight | 226.27 g/mol | nih.govsigmaaldrich.com |
| CAS Number | 3469-00-9 | nih.govsigmaaldrich.com |
| Appearance | White to Light yellow to Light orange powder to crystal | chembk.comcymitquimica.com |
| Melting Point | 59-62 °C | chembk.comsigmaaldrich.comchemsrc.com |
| Boiling Point | 136-141 °C at 0.8 Torr | chembk.com |
| Solubility | Soluble in methanol (B129727) | chemicalbook.comchembk.com |
Table 2: Spectroscopic Data Identifiers for this compound
| Spectroscopic Data | Source(s) |
| IR Spectra | nih.govchemicalbook.com |
| Raman Spectra | nih.gov |
| NMR Spectra | chemicalbook.comambeed.comtcichemicals.com |
| Mass Spectrometry | nih.govchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15(16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORIUCNKPVHMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188239 | |
| Record name | Methyl diphenylacetate | |
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Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3469-00-9 | |
| Record name | Methyl α-phenylbenzeneacetate | |
| Source | CAS Common Chemistry | |
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| Record name | Methyl diphenylacetate | |
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| Record name | Methyl diphenylacetate | |
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| Record name | Methyl diphenylacetate | |
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| Record name | Methyl diphenylacetate | |
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| Record name | Methyl diphenylacetate | |
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| Record name | METHYL DIPHENYLACETATE | |
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Synthetic Methodologies for Methyl Diphenylacetate
Established Synthetic Pathways to Methyl Diphenylacetate
The foundational methods for synthesizing this compound primarily involve the direct conversion of diphenylacetic acid or its derivatives into the corresponding methyl ester.
The most common and direct route to this compound is the esterification of diphenylacetic acid with methanol (B129727). chembk.com This reaction is typically facilitated by an acid catalyst and the application of heat to drive the formation of the ester and water. chembk.com The process relies on the protonation of the carboxylic acid, which enhances its electrophilicity, allowing for nucleophilic attack by methanol.
Beyond simple acid catalysis, esterification can be achieved by activating the carboxylic acid. This involves converting the hydroxyl group of the acid into a better leaving group. thieme-connect.de For instance, the use of reagents to form mixed sulfonic anhydrides can facilitate the reaction under mild conditions. thieme-connect.de An example is the synthesis of this compound from diphenylacetic acid using such activating agents, which transform the carboxylic acid into a more reactive intermediate that is readily attacked by the alcohol. thieme-connect.de
Table 1: Comparison of Selected Esterification Methods
| Starting Material | Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Diphenylacetic acid | Methanol, Acid Catalyst | Heating | This compound | Not specified | chembk.com |
| Diphenylacetic acid (5) | 6-Chloro-1-(p-chlorobenzenesulfonyloxy)benzotriazole | Pyridine, CH2Cl2, rt, 10 min; then MeOH, rt, 30 min | This compound (7) | 92 | thieme-connect.de |
Advanced strategies often involve multi-step sequences or the optimization of reaction parameters to enhance yield and purity. One patented process details the reaction of this compound with dimethylamine (B145610) to produce N,N-dimethyldiphenylacetamide. google.com The optimization of this subsequent reaction provides insight into handling this compound under various conditions. The reaction is conducted under anhydrous conditions using an alkali metal alkoxide, such as sodium methylate, as a catalyst. google.com Significant improvements in reaction time and yield are achieved by controlling pressure and temperature. For example, heating the reactants to 130°C under pressure (19.6 bar) reduced the reaction time to 1.5 hours. google.com
Another advanced approach involves starting from a halogenated derivative. A process for preparing diphenylacetate derivatives begins with the halogenation of a diphenylacetate ester, followed by substitution with an alcohol. google.com For instance, methyl 2-bromo-2,2-diphenylacetate is reacted with 1-propanol (B7761284) in the presence of triethylamine (B128534) at elevated temperatures (110-115 °C) for 12 hours, achieving a near-quantitative yield (99%) of the corresponding diphenylpropoxy acetic acid methyl ester after purification. google.com This highlights a strategy where the diphenylacetate core is modified through a sequence of optimized reactions.
Table 2: Reaction Optimization for N,N-Dimethyldiphenylacetamide from this compound
| Catalyst | Solvent | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Sodium Methylate | Cyclohexane | 65 | Overpressure | 3 | 95.3 | google.com |
| Sodium Methylate | None (neat) | 130 | 19.6 bar | 1.5 | Not specified | google.com |
Novel Approaches in this compound Synthesis
Modern synthetic chemistry seeks to develop novel methodologies that offer greater control over selectivity, employ efficient catalytic systems, and adhere to the principles of green chemistry.
Chemo- and regioselectivity are crucial in complex molecule synthesis, allowing for the precise modification of one functional group in the presence of others. Research into ruthenium-catalyzed C-H alkenylation demonstrates how a directing group can achieve chemo- and regioselective functionalization of arenes. uohyd.ac.in In one instance, an N-aroyl sulfoximine (B86345) undergoes annulation with diphenylacetylene (B1204595), showcasing the selective reaction at a specific C-H bond. uohyd.ac.in
More advanced examples include catalyst-controlled chemo-switchable reactions. By selecting the appropriate palladium catalyst, the annulation of unsymmetric cyclic aryliodoniums with alkynes can be directed to favor either N- or O-chemoselective cyclization. acs.org For example, using a Pd-dppf catalyst system preferentially yields the O-chemoselective product, whereas a Pd-PPh3 system favors the N-chemoselective product. acs.org This level of control is paramount for constructing complex polyheterocyclic systems from precursors related to diphenylacetic acid derivatives.
The choice of catalyst is pivotal in modern organic synthesis. For the synthesis of diphenylacetate derivatives and related structures, a variety of catalytic systems have been explored.
Alkali Metal Alkoxides : As mentioned, sodium methylate is an effective catalyst for the amidation of this compound. google.com
Palladium Catalysis : Palladium complexes, particularly with phosphine (B1218219) ligands like dppf, are instrumental in controlling the chemo- and regioselectivity of annulation reactions involving diphenylacetylene derivatives. acs.org
Ruthenium Catalysis : Ru(II)-based catalysts have been employed for the ortho-C–H alkenylation of arenes, a reaction that can be applied to derivatives related to diphenylacetic acid. uohyd.ac.in
Cobalt Catalysis : Cobalt-based systems, in conjunction with ligands like Triphos, have been used for the reductive C-H alkylation of indoles with carboxylic acids, including diphenylacetic acid. csic.es The use of non-precious metals like cobalt is a growing area of interest.
Molybdenum Catalysis : A modified Mo(V)-based catalytic system has been used to polymerize diphenylacetylene derivatives bearing ester groups, which can then be chemically modified. oup.com
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several approaches align with these principles in the context of diphenylacetic acid and its derivatives.
One strategy is the use of solvent-free or "dry media" reactions. A reported synthesis of 2,2-diphenylacetamide (B1584570) from diphenylacetic acid and urea (B33335) uses boric acid as a catalyst and proceeds by triturating the reactants and then heating the mixture directly without any solvent. researchgate.net This method is quick, efficient, and avoids the environmental issues associated with solvent waste. researchgate.net
Another green approach is the use of environmentally benign and recyclable solvents and catalysts. The use of polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent for cobalt-catalyzed annulation reactions, such as between benzaldehyde (B42025) and diphenylacetylene, demonstrates a sustainable system. rsc.org The catalyst and solvent can be recovered and reused over several cycles with only a minor decrease in yield. rsc.org Furthermore, electrochemical synthesis is emerging as a powerful green tool, using electricity as a clean reagent to drive reactions, which can minimize the need for chemical oxidants or reductants. rsc.org
Reaction Mechanisms and Chemical Transformations of Methyl Diphenylacetate
Mechanistic Studies of Ester Hydrolysis and Transesterification
The ester functionality is a principal site of reactivity in methyl diphenylacetate, primarily undergoing hydrolysis and transesterification reactions, which can be catalyzed by either acid or base.
Ester Hydrolysis: The cleavage of the ester bond in this compound by water yields diphenylacetic acid and methanol (B129727). This process can occur through several mechanisms depending on the pH of the environment. science.gov
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), hydrolysis typically proceeds via a bimolecular acyl-oxygen cleavage mechanism (BAc2). epa.gov This is the most common pathway for the hydrolysis of carboxylic acid esters. epa.gov The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) anion as the leaving group and forming diphenylacetic acid. epa.gov
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards nucleophilic attack by a water molecule. This also results in a tetrahedral intermediate. Following a series of proton transfers, methanol is eliminated, and the catalytic acid is regenerated, yielding diphenylacetic acid. While effective, this is an equilibrium process, and the removal of water can drive the reverse reaction (esterification). google.com
Transesterification: This reaction involves the conversion of this compound into a different ester by reacting it with another alcohol in the presence of a catalyst. masterorganicchemistry.com The process is crucial for synthesizing various diphenylacetate esters from the methyl precursor. google.com
Base-Catalyzed Transesterification: This mechanism is initiated by an alkoxide nucleophile (RO⁻), derived from the alcohol reactant, which attacks the ester's carbonyl carbon. masterorganicchemistry.com This pathway follows a two-step addition-elimination sequence similar to basic hydrolysis. masterorganicchemistry.com Catalysts often include alkali metal alkoxides like sodium methoxide or potassium tert-butoxide. google.comgoogle.com
Acid-Catalyzed Transesterification: In an acidic medium, the reaction begins with the protonation of the carbonyl oxygen. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is frequently used as the solvent. masterorganicchemistry.com
Table 1: Summary of Hydrolysis and Transesterification Conditions for this compound
| Reaction | Catalyst Type | General Conditions | Typical Mechanism | Key Steps |
|---|---|---|---|---|
| Hydrolysis | Base (e.g., NaOH) | Aqueous solution, heat | BAc2 | Nucleophilic attack by OH⁻, formation of tetrahedral intermediate, elimination of CH₃O⁻. epa.gov |
| Acid (e.g., H₂SO₄) | Aqueous solution, heat | AAc2 | Protonation of C=O, nucleophilic attack by H₂O, elimination of CH₃OH. google.com | |
| Transesterification | Base (e.g., NaOR') | Anhydrous alcohol (R'OH), heat | BAc2 | Nucleophilic attack by R'O⁻, formation of tetrahedral intermediate, elimination of CH₃O⁻. masterorganicchemistry.comgoogle.com |
Carbon-Carbon Bond Forming Reactions Involving this compound
The hydrogen atom on the carbon situated between the two phenyl rings (the α-carbon) is acidic and can be removed by a suitable base. This deprotonation generates a resonance-stabilized enolate, which is a potent nucleophile for forming new carbon-carbon bonds.
Key reactions involving this enolate include:
Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position.
Aldol-type Condensation: The enolate can add to the carbonyl group of aldehydes or ketones to form β-hydroxy esters. These reactions are foundational in synthetic organic chemistry for constructing larger molecules. rsc.org
Knoevenagel Condensation: This is a modification of the aldol (B89426) condensation where the nucleophile is a compound with a doubly activated α-carbon. While this compound is only singly activated by the ester group, its enolate can participate in similar condensations with reactive carbonyl compounds. rsc.org
Michael Addition: The enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds, forming a new C-C bond at the β-position of the unsaturated system.
Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have expanded the toolkit for C-C bond formation, although their application often involves derivatization of the ester to a more reactive species. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The two phenyl rings of the diphenylacetate moiety can undergo substitution reactions, though the feasibility of electrophilic versus nucleophilic attack differs significantly.
Electrophilic Aromatic Substitution (EAS): The phenyl rings in this compound are susceptible to attack by electrophiles. The diphenylmethyl group attached to the ester is considered an electron-donating group, thereby activating the aromatic rings towards electrophilic substitution. This activation directs incoming electrophiles to the ortho and para positions. 123helpme.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov
Table 2: Directing Effects in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Reagents | Electrophile | Expected Major Products |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho-Nitro and para-nitro substituted diphenylacetate |
| Halogenation | Br₂, FeBr₃ | Br⁺ | ortho-Bromo and para-bromo substituted diphenylacetate |
| Sulfonation | Fuming H₂SO₄ | SO₃ | ortho-Sulfonic acid and para-sulfonic acid substituted diphenylacetate |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | ortho-Alkyl and para-alkyl substituted diphenylacetate |
Nucleophilic Aromatic Substitution (NAS): This type of reaction, where a nucleophile replaces a leaving group on an aromatic ring, is generally not facile for this compound under standard conditions. masterorganicchemistry.com The NAS mechanism typically requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comcolby.edu The phenyl rings of this compound lack this necessary activation, making them resistant to nucleophilic attack.
Radical and Pericyclic Reactions of the Diphenylacetate Moiety
Beyond ionic pathways, the diphenylacetate structure can potentially engage in radical and pericyclic reactions, although specific examples involving this compound are not extensively documented.
Radical Reactions: These reactions proceed through intermediates with unpaired electrons and typically involve three stages: initiation, propagation, and termination. numberanalytics.com For this compound, a radical could be formed by the homolytic cleavage of the C-H bond at the α-carbon, initiated by heat or light in the presence of a radical initiator. This would generate a stabilized diphenylmethylacetate radical. This radical intermediate could then participate in various transformations, such as:
Radical Addition: Addition across the double or triple bonds of unsaturated molecules. The Giese reaction is a well-known example of the addition of a radical to an electron-deficient alkene. nih.gov
Atom Transfer Reactions: Abstraction of an atom (e.g., a halogen) from another molecule.
Pericyclic Reactions: These are concerted reactions that proceed through a cyclic transition state without the formation of any intermediates. msu.edu They are governed by the principles of orbital symmetry. libretexts.org
Cycloaddition Reactions: While the isolated phenyl rings of this compound are not typical dienes for reactions like the Diels-Alder cycloaddition, related structures such as diphenylacetylene (B1204595) are known to participate in such transformations. sbq.org.brkoreascience.kr It is conceivable that under specific conditions, derivatives of the diphenylacetate moiety could be made to participate in cycloadditions.
Electrocyclic Reactions: These reactions involve the formation of a σ-bond and the loss of a π-bond within a single conjugated system, or the reverse. While less common for simple aromatic systems, highly strained or photochemically excited derivatives could potentially undergo such ring-opening or ring-closing reactions. msu.edu
Stereochemical Aspects of this compound Reactions
The α-carbon of this compound is prochiral. Reactions that introduce a new substituent at this position, creating a chiral center, can have significant stereochemical outcomes.
If the α-carbon becomes a stereocenter (e.g., through alkylation or a reduction of a derivative), a racemic mixture of enantiomers will be formed unless a chiral reagent, catalyst, or auxiliary is used. The two phenyl groups can exert steric influence on the approach of reagents, potentially leading to diastereoselectivity in reactions involving an existing nearby chiral center.
A notable study on the stereochemistry of related compounds involved the synthesis and analysis of diphenylacetate esters of cis- and trans-1,3-dimethylpiperidin-4-ols. cdnsciencepub.com In this research, the configuration and preferred conformations of the diastereomeric products were assigned based on proton nuclear magnetic resonance (p.m.r.) characteristics, particularly the chemical shifts and coupling constants of the C-4 methine proton and the C-4 hydroxyl proton. cdnsciencepub.com This work highlights how spectroscopic methods are crucial for elucidating the complex stereochemistry of molecules containing the diphenylacetate moiety.
Table 3: Use of P.M.R. Spectroscopy in Stereochemical Assignment of Diphenylacetate Esters
| Compound Type | Key P.M.R. Signal | Observation | Stereochemical Assignment |
|---|---|---|---|
| cis-1,3-Dimethylpiperidin-4-ol esters | 4-Methine Proton | Appears as a narrow multiplet | Axial orientation of the ester group cdnsciencepub.com |
| trans-1,3-Dimethylpiperidin-4-ol esters | 4-Methine Proton | Appears as a broad multiplet | Equatorial orientation of the ester group cdnsciencepub.com |
Spectroscopic Analysis and Advanced Characterization of Methyl Diphenylacetate
Vibrational Spectroscopy Applications in Structural Elucidation
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of methyl diphenylacetate, typically recorded as a film cast from a solvent like chloroform (B151607) or as a neat sample using an Attenuated Total Reflectance (ATR) accessory, displays characteristic absorption bands. nih.gov Key vibrational frequencies confirm the presence of the ester group and the aromatic rings. A strong absorption band is typically observed in the region of 1760-1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. lookchem.com The C-O stretching vibrations of the ester group are also identifiable. Furthermore, the presence of the two phenyl rings is confirmed by characteristic C-H stretching vibrations for aromatic compounds, typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings, which are observed in the 1600-1450 cm⁻¹ region. researchgate.net
Table 1: Characteristic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| > 3000 | Aromatic C-H | Stretching |
| 1760 - 1735 | Ester C=O | Stretching |
| 1600 - 1450 | Aromatic C=C | Stretching |
| ~1461 | -CH₃ | Asymmetrical Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the connectivity and chemical environment of the atoms in this compound.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides information on the number and types of protons and their neighboring atoms. The spectrum, typically run in a deuterated solvent like chloroform (CDCl₃), shows distinct signals for the different proton environments. hmdb.ca The protons of the two phenyl groups typically appear as a multiplet in the aromatic region, usually between δ 7.2 and 7.5 ppm. rsc.org The single proton on the α-carbon (the carbon attached to both phenyl rings and the carbonyl group) would be expected to appear as a singlet. The three protons of the methyl ester group also give rise to a sharp singlet, typically located further upfield.
Table 2: Representative ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.5 | Multiplet | 10H | Aromatic protons (Ar-H) |
| ~5.0 | Singlet | 1H | α-proton (CH) |
| ~3.7 | Singlet | 3H | Methyl protons (-OCH₃) |
Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the ester group is characteristically found far downfield, typically above δ 170 ppm. The carbons of the two phenyl rings will appear in the aromatic region, generally between δ 125 and 140 ppm. rsc.org The α-carbon, bonded to the two phenyl rings and the carbonyl group, will also have a characteristic chemical shift. The carbon of the methyl ester group will be observed at a higher field.
Table 3: Representative ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| > 170 | Ester Carbonyl Carbon (C=O) |
| ~125 - 140 | Aromatic Carbons (Ar-C) |
| ~57 | α-Carbon (CH) |
| ~52 | Methyl Carbon (-OCH₃) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (226.27 g/mol ). nih.gov
Under electron impact (EI) ionization, the molecular ion can undergo fragmentation, providing structural clues. A common fragmentation pathway for esters is the loss of the alkoxy group. In the case of this compound, this would result in the formation of a diphenylacetyl cation. Another significant fragmentation would be the cleavage of the bond between the α-carbon and the carbonyl group. The most abundant ion peak, or base peak, in the mass spectrum of this compound is often observed at m/z 167. nih.gov This corresponds to the stable diphenylmethyl cation ([ (C₆H₅)₂CH ]⁺), formed by the loss of the methoxycarbonyl group (-COOCH₃). This fragmentation pattern is a strong indicator of the diphenylmethyl substructure within the molecule. nih.gov
Table 4: Key Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion |
| 226 | [C₁₅H₁₄O₂]⁺ (Molecular Ion) |
| 167 | [(C₆H₅)₂CH]⁺ (Diphenylmethyl cation) |
| 165 | [C₁₃H₉]⁺ |
Electronic Spectroscopy and Photophysical Investigations
The electronic structure and photophysical behavior of this compound are primarily governed by the chromophores present in the molecule: the two phenyl rings and the ester carbonyl group. These structural features give rise to characteristic electronic transitions that can be probed using spectroscopic techniques.
The UV-Vis spectrum of this compound is characterized by electronic transitions originating from its aromatic and carbonyl moieties. The primary transitions observed are the π → π* (pi to pi star) and n → π* (n to pi star) transitions. ncats.ionih.gov
The phenyl groups contain a system of conjugated π-electrons. Excitation of these electrons from a bonding (π) to an anti-bonding (π) molecular orbital results in strong absorption bands in the ultraviolet region. nih.gov These π → π transitions are typically intense. For instance, benzene, the fundamental aromatic unit, displays a strong absorption band around 255 nm. In this compound, the presence of two phenyl groups attached to the same carbon atom leads to electronic interactions that can influence the exact position and intensity of these bands.
The ester carbonyl group (C=O) also contributes to the electronic spectrum. It can undergo a π → π* transition at higher energies (shorter wavelengths). More significantly, the oxygen atom of the carbonyl group possesses non-bonding electrons (lone pairs), designated as 'n' electrons. The promotion of one of these n electrons to an anti-bonding π* orbital gives rise to an n → π* transition. ncats.io This transition is characteristically weak (low molar absorptivity) and occurs at a longer wavelength compared to the π → π* transitions of the carbonyl group because less energy is required. researchgate.net In simple carbonyl compounds, the n → π* transition often appears as a separate band at the long-wavelength edge of the spectrum. researchgate.net
Based on the constituent chromophores, the expected electronic transitions for this compound are summarized in the table below.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength (λ) Range | Characteristics |
| π → π | Phenyl Rings | ~250-270 nm | High intensity |
| n → π | Carbonyl Group | ~270-300 nm | Low intensity, often appears as a shoulder |
| π → π* | Carbonyl Group | < 200 nm | High intensity |
A review of the available scientific literature indicates that specific studies on the luminescence and fluorescence properties of this compound are not extensively documented. While related compounds, such as derivatives of diphenylacetylene (B1204595), are known to be fluorescent, their electronic structure, featuring a carbon-carbon triple bond, is significantly different from that of this compound. researchgate.netacs.orgnih.gov Diphenylacetylene itself is weakly fluorescent, and its emission properties are the subject of detailed photophysical studies. researchgate.netacs.orgnih.gov However, due to the structural divergence—specifically, the absence of the acetylene (B1199291) linker and the presence of a saturated methine carbon and an ester group in this compound—a direct comparison of photophysical behavior is not appropriate. Therefore, it cannot be concluded whether this compound exhibits significant luminescence or fluorescence without dedicated experimental investigation.
X-ray Crystallography for Solid-State Structure Determination
As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. While crystal structures for related compounds, such as diphenylacetic acid and various derivatives like 2-isocyano-4-methylphenyl diphenylacetate, have been determined and published, this data is not directly transferable to this compound itself. iucr.orgresearchgate.netugr.esresearchgate.net
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide crucial information for this compound, including:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.
Bond Lengths and Angles: Precise measurements of the covalent bonds and the angles between them.
Conformation: The specific torsion angles, particularly around the C-C bonds connecting the phenyl rings and the ester group, which define the molecule's shape in the solid state.
Intermolecular Interactions: Details of how the molecules pack together, including any hydrogen bonding, π-π stacking, or van der Waals forces that stabilize the crystal structure.
Without experimental crystallographic data, these structural parameters for solid-state this compound remain undetermined.
Computational Chemistry and Theoretical Studies of Methyl Diphenylacetate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electron distribution, orbital energies, and spectroscopic characteristics. These methods solve approximations of the Schrödinger equation to provide detailed electronic information.
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govijpsat.org By focusing on the electron density, DFT can efficiently calculate molecular properties, including the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The analysis of HOMO and LUMO is crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. scispace.com For methyl diphenylacetate, the bulky phenyl groups and the ester functional group significantly influence the distribution and energies of these orbitals. DFT calculations can map the electron density of these orbitals, revealing which parts of the molecule are most likely to be involved in electron donation or acceptance during a chemical reaction.
Global reactivity descriptors, which can be derived from DFT calculations, provide further insight into the molecule's behavior.
Interactive Table: Key Molecular Descriptors from DFT Calculations Note: The following table is a representative example of data that would be generated from a DFT analysis. Actual values would require specific calculations using a selected functional and basis set.
| Descriptor | Definition | Predicted Significance for this compound |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability, likely localized on the phenyl rings. |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability, likely associated with the carbonyl group and phenyl rings. |
| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. |
| Dipole Moment (Debye) | Measure of the net molecular polarity | Influences intermolecular interactions and solubility. |
Ab Initio Methods for Energetic and Spectroscopic Predictions
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods, while often more computationally demanding than DFT, can provide highly accurate predictions of molecular energies and properties. rsc.org
For this compound, ab initio calculations can be used to predict its thermodynamic properties, such as its heat of formation. Furthermore, these methods are invaluable for predicting spectroscopic data. dergipark.org.tr By calculating vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. Similarly, by computing nuclear magnetic shielding tensors, theoretical Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) can be predicted. chemaxon.comnmrdb.orgmestrelab.comacdlabs.com Comparing these predicted spectra with experimental data serves as a crucial validation of the computed molecular structure and electronic environment.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations describe the electronic state of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. oulu.fidovepress.com MD simulations provide a detailed view of conformational changes and intermolecular interactions by solving Newton's equations of motion for a system of interacting atoms. nih.govmdpi.com
The two phenyl rings and the methyl ester group in this compound can rotate around several single bonds, leading to a complex conformational landscape. MD simulations can explore this landscape by simulating the molecule's motion, identifying the most stable, low-energy conformations and the energy barriers between them. peerj.comelifesciences.orgresearchgate.net This analysis is critical for understanding how the molecule's shape influences its properties and interactions with other molecules.
MD simulations are also powerful for studying intermolecular interactions, for instance, by simulating this compound in a solvent. nih.govnih.gov These simulations can reveal how solvent molecules arrange around the solute and calculate the strength of these interactions, providing insights into solubility and reaction dynamics in solution.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find relationships between the chemical structures of compounds and their biological activities or chemical properties. core.ac.uknih.gov For a series of derivatives of this compound, QSAR models could be developed to predict a specific activity, such as receptor binding affinity or catalytic activity.
To build a QSAR model, a set of molecular descriptors is calculated for each derivative. These descriptors quantify various aspects of the molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape). Statistical methods are then used to create a mathematical equation that correlates these descriptors with the observed activity. jchemlett.comjapsonline.commdpi.com A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of molecules with enhanced properties.
Interactive Table: Common Descriptors in QSAR Studies
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Describes the electronic aspects of molecule-target interactions. |
| Steric | Molecular weight, Volume, Surface area | Relates to the size and shape of the molecule and its fit in a binding site. |
| Hydrophobicity | LogP (octanol-water partition coefficient) | Quantifies the molecule's affinity for nonpolar environments. |
| Topological | Connectivity indices | Describes the branching and connectivity of the molecular structure. |
Reaction Pathway Analysis and Transition State Elucidation
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.netmdpi.comscielo.br For reactions involving this compound, such as its synthesis or hydrolysis, theoretical methods can be used to map out the entire reaction pathway. This involves identifying all relevant intermediates and, crucially, the transition states that connect them.
The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. pkusz.edu.cn By using methods like DFT, the geometry and energy of the transition state can be calculated. nih.gov Locating the transition state structure and calculating its vibrational frequencies (a true transition state has exactly one imaginary frequency) confirms the pathway and allows for the calculation of reaction rates. This level of mechanistic detail is often difficult to obtain through experimental means alone and provides a fundamental understanding of the molecule's chemical transformations. nih.govrsc.org
Derivatives and Analogs of Methyl Diphenylacetate: Synthesis and Research
Design and Synthesis of Substituted Methyl Diphenylacetates
The synthesis of substituted methyl diphenylacetates and their parent acid, diphenylacetic acid, is a key area of research, enabling the creation of molecules with tailored properties. These syntheses often involve the alkylation of active methylene (B1212753) compounds or the modification of pre-existing diphenylacetate structures.
A common strategy involves the transformation of nitriles. For instance, a series of 1,1-diphenylacetic acid derivatives have been synthesized through the chemical modification of 2-phenyl-2-(p-nitrophenyl) propio- and butyronitriles. nih.govresearchgate.net Another approach focuses on the direct functionalization of the carbon-hydrogen (C-H) bonds of methyl groups on related terpenoid structures, which can be followed by rearrangement and addition reactions to generate functionalized derivatives. nih.gov
Modern synthetic methods offer efficient routes to these compounds. A one-pot procedure for synthesizing 2-alkyl-2-arylcyanoacetates utilizes a palladium-catalyzed enolate arylation, followed by an in situ alkylation, which accommodates a wide variety of aryl bromides. organic-chemistry.org Additionally, the substitution of methyl groups in biologically relevant molecules has been achieved through palladium-catalyzed C(sp³)–H acetoxylation, followed by a Curtius rearrangement to yield functionalized carbamate (B1207046) derivatives. nih.gov
The following table summarizes selected approaches to synthesizing substituted diphenylacetate analogs:
| Starting Material(s) | Key Reaction Type | Product Type | Ref |
| 2-phenyl-2-(p-nitrophenyl) propio- and butyronitriles | Common transformations (e.g., reduction, hydrolysis) | 1,1-Diphenylacetic acid derivatives | nih.govresearchgate.net |
| Diols from terpenoids | C(sp³)–H silylation, oxidation, photocatalytic decarboxylation | Alkyl, aryl, and functional group substituted derivatives | nih.gov |
| α,β-Unsaturated aldehydes, Bromomalonates | Organocatalytic cascade Michael reaction | Cyclopropanes and (E) α-substituted malonate α,β-unsaturated aldehydes | organic-chemistry.org |
| Enolates, Aryl bromides, Alkylating agents | Palladium-catalyzed enolate arylation, in situ alkylation | 2-Alkyl-2-arylcyanoacetates | organic-chemistry.org |
Formation and Investigation of Diphenylacetate-Containing Polymers
Research into polymers incorporating a diphenyl structure has primarily focused on poly(diphenylacetylene)s. These polymers are synthesized from diphenylacetylene (B1204595) monomers, not diphenylacetate, but represent a significant class of materials derived from a related structural backbone (C₆H₅C≡CC₆H₅). wikipedia.org These materials are noted for their high thermal stability, fluorescence, and excellent gas permeability. rsc.org
The polymerization of diphenylacetylene derivatives is often achieved using transition metal catalysts. A tantalum pentachloride (TaCl₅) and tetrabutyltin (B32133) (n-Bu₄Sn) catalyst system is effective for polymerizing various silyl- and fluorine-containing diphenylacetylenes. rsc.orgacs.org This method yields high-molecular-weight polymers that are often soluble in common organic solvents like toluene, allowing them to be cast into tough, free-standing membranes. acs.org Similarly, a molybdenum pentachloride (MoCl₅) and tributylphenyltin (B1297740) (PhSnⁿBu₃) system has been used to synthesize high-molecular-weight poly(diphenylacetylene)s bearing ester groups. oup.com
The properties of these polymers can be tuned by altering the substituents on the phenyl rings. For example, the incorporation of fluorine atoms generally enhances gas permeability. acs.org Desilylation of silyl-containing polymers can further increase gas permeability, leading to materials with some of the highest oxygen permeability coefficients among existing polymers. researchgate.net Furthermore, introducing chiral amide groups can lead to polymers that form helical structures, which have been investigated for their chiral recognition abilities as stationary phases in high-performance liquid chromatography (HPLC). oup.commdpi.com
The table below highlights key properties of selected poly(diphenylacetylene) derivatives.
| Polymer Type | Key Feature/Monomer | Catalyst System | Noteworthy Property | Ref |
| Poly(diphenylacetylene)s with hydroxyl groups | Desilylation of silyl-ether protected monomers | TaCl₅−n-Bu₄Sn | High thermal stability; High CO₂ permselectivity | acs.org |
| Fluorine-containing poly(diphenylacetylene)s | Silyl- and F-containing diphenylacetylenes | TaCl₅−n-Bu₄Sn | High thermal stability (>400 °C); High gas permeability | acs.org |
| Chiral poly(diphenylacetylene)s | Symmetrically meta-substituted monomer with ester groups, followed by amidation with chiral amine | MoCl₅–PhSnⁿBu₃ | Forms one-handed helical conformation; Chiral recognition ability | oup.com |
| Highly branched polysilanes | (ClMe₂Si)₂SiMeCl | Wurtz-type reductive coupling | Soluble precursor for silicon carbide (SiC) | rsc.org |
Development of Methyl Diphenylacetate-Derived Ligands and Complexes
The diphenylacetate framework and its derivatives can act as ligands, coordinating with metal ions to form complexes with diverse structures and potential applications. The functional groups on the diphenylacetate moiety, such as carboxylates, amides, or introduced donor atoms like nitrogen and sulfur, serve as coordination sites.
Research has shown that ligands derived from related structures can form stable complexes with various transition metals. For example, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been used to synthesize ligands such as hydrazides and hydrazones. These ligands react with copper(II), nickel(II), and lanthanum(III) ions to form metal complexes. nih.gov Characterization of these complexes confirmed coordination through oxygen and nitrogen atoms, as indicated by the appearance of new M-O and M-N vibration bands in their FTIR spectra. nih.gov
In a different approach, the N-methyl(bis(diphenylphosphino)amine) ligand (Medppa), which features a nitrogen atom linking two diphenylphosphino groups, reacts with dicobalt octacarbonyl to yield diphosphane-bridged dinuclear cobalt complexes. mdpi.com The coordination chemistry of Schiff bases, which can be derived from amino-substituted diphenylacetate analogs, is also well-established. These ligands, often bidentate or polydentate, form stable chelates with metals like Co(II), Cu(II), Ni(II), and Zn(II), typically coordinating through azomethine nitrogen and hydroxyl oxygen atoms. rasayanjournal.co.in The formation of such chelates can enhance the biological activity of the parent molecule by reducing the polarity of the metal ion. rasayanjournal.co.in
The following table provides examples of metal complexes formed from ligands structurally related to diphenylacetate derivatives.
| Ligand Type | Metal Ion(s) | Complex Structure/Features | Potential Application | Ref |
| Hydrazide and Hydrazone derivatives | Cu(II), Ni(II), La(III) | Coordination via C=O, C=N, O-H, and N-H groups | Anti-cancer agents | nih.gov |
| N-methyl(bis(diphenylphosphino)amine) (Medppa) | Co(0) | Diphosphane-bridged dinuclear complexes | Catalysis | mdpi.com |
| Schiff bases (e.g., from 4-dimethylaminobenzaldehyde and 2-aminophenol) | Co(II), Cu(II), Ni(II), Zn(II) | Octahedral geometry with N,O-coordination | Antimicrobial, Antiviral agents | rasayanjournal.co.in |
Exploration of Biologically Active Diphenylacetate Analogs
Analogs and derivatives of diphenylacetic acid have been the subject of extensive pharmacological research, revealing a broad spectrum of biological activities. Modifications to the core diphenylacetate structure have led to the development of compounds with potential therapeutic applications, including anticonvulsant, anti-inflammatory, analgesic, and antimicrobial properties.
One area of investigation is their effect on the central nervous system. A series of phenylacetamides derived from diphenylacetic acid were found to act as potent voltage-dependent sodium channel blockers. ebi.ac.uk Specifically, derivatives with halogenated aromatic rings showed high potency as inhibitors of [³H]batrachtoxinin binding and veratridine-induced Na⁺ influx. ebi.ac.uk In other studies, 2-Phenyl-2-(p-aminophenyl)propionamide, a derivative of 1,1-diphenylacetic acid, demonstrated significant anticonvulsant activity. nih.govresearchgate.net
The anti-inflammatory and analgesic potential of diphenylacetate analogs has also been established. A series of 3-diphenylmethyl-6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, synthesized from diphenylacetic acid, exhibited potent anti-inflammatory activity, with some compounds showing efficacy comparable to ibuprofen (B1674241) but with reduced ulcerogenicity. arabjchem.org Furthermore, 1-diphenylacetyl-4-aryl(thio)semicarbazides have been evaluated for their effects on the central nervous system, with thiosemicarbazide (B42300) derivatives showing strong antinociceptive (analgesic) activity, possibly mediated by the opioid system. mdpi.com
Other biological activities have also been reported. Diphenylacetic acid derivatives are known to exhibit activity against certain bacterial strains and may function as free radical scavengers, suggesting potential antioxidant properties. smolecule.com In a different context, synthetic diphenylacetylene-based analogs of all-trans-retinoic acid (ATRA) have been developed. mdpi.comnih.gov While these compounds were designed for stability, some have shown the ability to induce DNA damage in proliferating cells. mdpi.com Certain donor-acceptor diphenylacetylenes can act as photosensitizers, generating reactive oxygen species (ROS) upon light activation, which has potential applications in photodynamic therapy for targeted cell-killing. rsc.org
The table below summarizes the biological activities of various diphenylacetate analogs.
| Compound Class | Biological Activity | Research Finding | Ref |
| Phenylacetamides | Sodium-channel blocker | Halogenated derivatives showed high potency in inhibiting Na⁺ influx. | ebi.ac.uk |
| 1,1-Diphenylacetic acid derivatives | Anticonvulsant | 2-Phenyl-2-(p-aminophenyl)propionamide showed high anticonvulsant activity. | nih.govresearchgate.net |
| Triazolo-thiadiazole derivatives | Anti-inflammatory, Analgesic | Showed potent activity, with some compounds comparable to ibuprofen. | arabjchem.org |
| 4-Aryl-1-diphenylacetyl(thio)semicarbazides | Analgesic, Anti-serotonergic | Thiosemicarbazides exhibited strong antinociceptive effects. | mdpi.com |
| Diphenylacetylene-based retinoids | Genotoxicity | Induced DNA damage in Chinese hamster ovary cells. | mdpi.comnih.gov |
| Donor-acceptor diphenylacetylenes | Photosensitizer | Generated reactive oxygen species upon photoactivation, leading to cell death. | rsc.org |
Applications and Advanced Research Directions
Role as a Key Intermediate in Complex Molecule Synthesis
Methyl diphenylacetate serves as a crucial starting material or intermediate in the synthesis of more complex organic molecules, including those with potential therapeutic applications. Its diphenylmethyl moiety provides a bulky, lipophilic scaffold that is desirable in certain drug designs.
One notable application is in the synthesis of propiberine hydrochloride, a drug used for treating urinary incontinence. A patented method describes the preparation of diphenylpropoxy acetic acid esters from diphenylacetate derivatives, including this compound. This process involves a transesterification reaction with 4-hydroxy-N-methylpiperidine to yield the final product sigmaaldrich.com.
Furthermore, this compound is utilized in the synthesis of other complex structures. For instance, it is a precursor in the preparation of 2,2-Diphenyl-4-penten-1-ol. This synthesis involves the reaction of this compound with LDA (lithium diisopropylamide) followed by the addition of allyl bromide amazonaws.com. Another documented synthesis is the reaction of this compound with dimethylamine (B145610) under anhydrous conditions, in the presence of an alkali metal alkoxide catalyst, to produce N,N-Dimethyldiphenylacetamide, also known as diphenamide google.com.
Contributions to Materials Science and Engineering
While specific, large-scale applications of this compound in materials science are not extensively documented in readily available literature, its structural motifs are relevant to the field. The presence of aromatic rings suggests potential for incorporation into polymers where properties like thermal stability and refractive index are important. Research in materials science is one of the fields where the unique properties of compounds like this compound and its derivatives are studied google.com.
The broader class of diphenylacetylene-based polymers has been investigated for applications such as halogen-free fire-resistant materials. These polymers can form char through the rearrangement of their diphenylacetylene (B1204595) units, a desirable characteristic for flame retardancy scribd.comsigmaaldrich.com. While not a direct application of this compound, this highlights the potential utility of the diphenyl- moiety in creating advanced materials. Additionally, polymer brushes with a poly(phenylacetylene) main chain have been synthesized, demonstrating the polymerization of acetylene-containing monomers oup.com. The synthesis of optically active poly(diphenylacetylene)s has also been explored for use as chiral stationary phases in HPLC thieme-connect.de.
Pharmacological Research and Drug Discovery
The diphenylacetate scaffold is of significant interest in pharmacological research and drug discovery due to its presence in various bioactive molecules. Research has focused on the synthesis and evaluation of derivatives of this compound for a range of therapeutic targets.
One area of investigation is the interaction of diphenylacetate derivatives with muscarinic receptors. A study on 2,2-diphenyl-2-ethylthioacetate derivatives, which are structurally related to this compound, examined their binding to human m2 and m3 muscarinic receptors. These compounds were found to act as competitive antagonists at lower concentrations and exhibited allosteric interactions at higher concentrations acs.org.
The diphenylacetyl group has also been incorporated into (thio)semicarbazide structures to create novel compounds with potential central nervous system (CNS) activity. A study detailed the synthesis of a series of 4-aryl-1-diphenylacetyl(thio)semicarbazides and their pharmacological effects. The thiosemicarbazide (B42300) derivatives, in particular, showed strong antinociceptive (pain-relieving) activity, with one compound identified as a potent analgesic agent acting on the opioid system. The semicarbazide (B1199961) derivatives, on the other hand, exhibited significant anti-serotonergic effects amazonaws.com.
Furthermore, derivatives such as (1-methyl-4-piperidyl) 2,2-diphenylacetate (B14745960) have been investigated for their potential as central nervous system agents acs.org. The structural similarity to compounds like benzatropine, which also contains a diphenylmethyl group and is used in the management of Parkinson's disease, underscores the pharmacological relevance of this chemical scaffold researchgate.net. Diphenylacetic acid derivatives have also been explored for their potential as antiviral agents, with research indicating activity against viruses like the human immunodeficiency virus (HIV) unipa.it.
Analytical Chemistry Method Development and Applications
This compound and its related compounds are subjects of various analytical methods for their detection and quantification. These methods are crucial for quality control in synthesis, as well as for pharmacokinetic and metabolic studies.
In the field of analytical chemistry, this compound has been used as a reference compound in the development of new laboratory techniques. For example, a study comparing a novel, faster workup method using silicone elastomer-coated glass powders (FastWoRX) with traditional liquid-liquid extraction (LLE) used the synthesis of a derivative from this compound as a model reaction. The product was characterized using ¹H NMR spectroscopy cur.ac.rwnii.ac.jp.
Furthermore, this compound is included in forensic analytical libraries. Specifically, it is listed in an Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectral library for forensic applications, which aids in the identification of unknown substances scribd.com.
In environmental and biomass analysis, a study on the hot compressed water extraction of lignin (B12514952) from Japanese rice straw identified this compound as one of the compounds in the extract, as determined by gas chromatography-mass spectrometry (GC-MS) escholarship.org. This indicates its potential as a biomarker or component in biomass degradation studies.
The analysis of metabolites of drugs containing the diphenylmethyl moiety also provides insight into relevant analytical techniques. For instance, a GC-MS method was developed for the simultaneous analysis of diphenylmethoxyacetic acid (a metabolite of diphenhydramine) and its deuterated analog in plasma and urine. This method utilized diphenylacetic acid as an internal standard. Another study on the analysis of chemical warfare agent degradation products mentions the derivatization of acidic products to their methyl esters to make them amenable for GC-MS analysis, a technique that would be applicable to the parent acid of this compound.
Catalysis Research and Applications
This compound is involved in various catalytic reactions, both as a substrate and as a product of catalytic processes. Research in this area explores the efficiency and selectivity of different catalysts for transformations involving this compound.
One example is the palladium-catalyzed arylation of methyl phenylacetate (B1230308). In a study demonstrating this reaction, this compound was synthesized and characterized as the product of the arylation of methyl phenylacetate with an aryl halide. This reaction highlights the use of palladium catalysts for C-C bond formation at the benzylic position acs.org.
The hydrolysis of esters, including this compound, has also been studied under catalytic conditions. One report details the acceleration of ester hydrolysis at the toluene/water interface using a zeolite catalyst. The study included data on the hydrolysis of this compound under these conditions.
In addition, a patented process for the preparation of N,N-Dimethyldiphenylacetamide (diphenamide) utilizes this compound as a starting material. The reaction with dimethylamine is carried out in the presence of an alkali metal alkoxide, such as sodium methylate, which acts as a catalyst google.com.
Research into new catalytic methods for esterification has also involved this compound. A dissertation on carbonylazoles as chemoselective acylation reagents describes the use of pyridinium (B92312) salts to catalyze the esterification of carboxylic acids. The synthesis of this compound from diphenylacetic acid is presented as an example of this catalytic method.
Environmental Fate and Degradation Studies of Methyl Diphenylacetate
Biotransformation and Biodegradation Mechanisms
The biodegradation of methyl diphenylacetate is anticipated to proceed through enzymatic pathways in microorganisms, primarily involving initial hydrolysis of the ester bond followed by the degradation of the resulting diphenylacetic acid. While direct studies on this compound are limited, research on structurally similar compounds, particularly diphenylmethane (B89790), provides significant insight into the likely biotransformation mechanisms.
The initial step in the biodegradation of this compound is expected to be the hydrolysis of the ester linkage by esterase enzymes, yielding diphenylacetic acid and methanol (B129727). The biodegradation of other phthalate (B1215562) esters has been shown to begin with hydrolysis of the ester bonds. researchgate.net
Following hydrolysis, the resulting diphenylacetic acid is likely metabolized through pathways similar to those for diphenylmethane. Studies have shown that bacteria capable of degrading biphenyl (B1667301) can also metabolize diphenylmethane. echemi.comresearchgate.net For example, Pandoraea pnomenusa B356 can grow on diphenylmethane, utilizing its biphenyl catabolic pathway. researchgate.netchromatographyonline.com This pathway is initiated by biphenyl dioxygenase (BPDO), which oxidizes one of the aromatic rings. echemi.comresearchgate.net The degradation of diphenylmethane by a Hydrogenomonas strain was found to produce phenylacetic acid as a major metabolite, which was then further metabolized by inducible enzymes. researchgate.nettuni.fi
Based on these analogous pathways, the proposed biodegradation of this compound would involve:
Ester Hydrolysis: Cleavage of the methyl ester group by an esterase to form diphenylacetic acid.
Ring Dioxygenation: The enzyme biphenyl dioxygenase attacks one of the phenyl rings of diphenylacetic acid.
Dehydrogenation and Ring Cleavage: Subsequent enzymatic reactions lead to the opening of the aromatic ring.
Formation of Central Metabolites: The pathway ultimately leads to the formation of compounds like phenylacetic acid, which can then be funneled into central metabolic pathways such as the citric acid cycle. echemi.comresearchgate.net
The cometabolism of diphenylmethane and its derivatives has also been observed. For instance, Burkholderia xenovorans LB400, while unable to grow on diphenylmethane, can metabolize it through its biphenyl pathway enzymes. researchgate.netchromatographyonline.com Similarly, Pseudomonas acidovorans M3GY grown on biphenyl can cometabolize 1,1-diphenylethylene (B42955) (a structural analog), producing metabolites such as diphenylacetic acid and benzophenone. nih.gov This suggests that in environments where biphenyl or other inducing substrates are present, microorganisms could cometabolize this compound.
Table 2: Key Enzymes and Metabolites in the Biodegradation of Diphenylmethane and Related Compounds
| Organism | Substrate | Key Enzyme(s) | Identified Metabolite(s) | Reference |
|---|---|---|---|---|
| Pandoraea pnomenusa B356 | Diphenylmethane | Biphenyl dioxygenase (BPDO), BphB, BphC, BphD | 3-Benzylcyclohexa-3,5-diene-1,2-diol, Phenylacetic acid | researchgate.netchromatographyonline.com |
| Hydrogenomonas sp. | Diphenylmethane | Not specified | Phenylacetic acid, Phenylglyoxylic acid, Benzoic acid | researchgate.nettuni.fi |
| Burkholderia xenovorans LB400 | Diphenylmethane (cometabolism) | Biphenyl pathway enzymes | Metabolized, but specific products not detailed. | researchgate.netchromatographyonline.com |
| Pseudomonas acidovorans M3GY | 1,1-Diphenylethylene (cometabolism) | Biphenyl pathway enzymes | Diphenylacetic acid, Benzophenone | nih.gov |
| Acinetobacter sp. strain F4 | Diphenylacetylene (B1204595) (cometabolism) | Toluene dioxygenase | 2-Hydroxy-8-phenyl-6-oxoocta-2,4-dien-7-ynoic acid | nih.govasm.org |
Advanced Analytical Techniques for Environmental Monitoring
The detection and quantification of this compound in environmental matrices such as water, soil, and sediment at trace levels require sensitive and selective analytical techniques. The primary methods employed for the analysis of semi-volatile organic compounds like this compound are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net For environmental monitoring, sample preparation often involves an extraction step, such as liquid-liquid extraction or solid-phase extraction (SPE), to isolate and concentrate the analytes from the sample matrix. Headspace solid-phase microextraction (HS-SPME) is another valuable technique that can be used for the extraction of semi-volatile compounds from water samples prior to GC-MS analysis. researchgate.net This method has been successfully applied to the simultaneous determination of various organic xenobiotics, including polycyclic aromatic hydrocarbons and phthalate esters, in environmental waters. researchgate.net For complex matrices like sediment, ultrasonic extraction followed by SPE cleanup can be employed to prepare samples for GC-MS analysis. scirp.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is highly effective for the analysis of less volatile and more polar compounds. A specific high-performance liquid chromatography (HPLC) method has been developed for the analysis of this compound using a reverse-phase column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. chemicalbook.com For compatibility with mass spectrometry, the phosphoric acid can be replaced with formic acid. chemicalbook.com LC-MS/MS methods have been developed for the quantitative analysis of other diphenylmethane derivatives and related compounds in various environmental and biological samples, demonstrating the suitability of this technique for trace-level detection. nih.govcore.ac.uk High-resolution mass spectrometry (HRMS) coupled with LC is increasingly used for non-target screening of emerging contaminants in environmental samples, which could be applied to identify this compound and its degradation products. researchgate.net
Table 3: Analytical Techniques for this compound and Related Compounds in Environmental Samples
| Technique | Analyte(s) | Sample Matrix | Sample Preparation | Key Features | Reference |
|---|---|---|---|---|---|
| GC-MS | Semi-volatile organic compounds (including aromatic esters) | Water, Sediment | Liquid-liquid extraction, Solid-phase extraction (SPE), Ultrasonic extraction | Provides good separation and structural information for identification. | researchgate.netscirp.orgmdpi.com |
| HS-SPME-GC-MS/MS | Polycyclic aromatic hydrocarbons, Phthalate esters | Rain, Sea, Ground water | Headspace-Solid Phase Microextraction | Sensitive, simple, and fast with low sample volume requirements. | researchgate.net |
| HPLC | This compound | - | - | Reverse-phase separation; method is scalable for preparative separation. | chemicalbook.com |
| LC-MS/MS | Diphenylmethane derivatives, Propellant stabilizers | Seafood, Gunshot residue | QuEChERS, Solid-phase extraction | High selectivity and sensitivity for trace quantification. | nih.govcore.ac.uk |
| LC-HRMS | Emerging contaminants | Water, Sediment | Solid-phase extraction | Enables non-target screening and identification of unknown compounds. | researchgate.netresearchmap.jp |
Future Perspectives and Emerging Research Areas
Interdisciplinary Research Opportunities
The unique structural characteristics of methyl diphenylacetate, particularly its bulky diphenyl groups, present intriguing opportunities for interdisciplinary research. The convergence of chemistry with materials science and biology is a promising avenue for future exploration.
In the realm of materials science , the incorporation of this compound and its derivatives into polymers could lead to novel materials with tailored properties. For instance, the synthesis of poly(diphenylacetylene)s bearing specific functional groups has been shown to create polymers that can form one-handed helical conformations. oup.com This opens up possibilities for developing advanced materials such as chiral stationary phases for high-performance liquid chromatography (HPLC). oup.com The integration of liquid crystals with conjugated polymers, a field of growing interest, could also benefit from the unique structural aspects of diphenylacetate derivatives to create super-hierarchical helical structures with enhanced chiroptical properties. researchgate.net
From a biological and medicinal chemistry perspective, the diphenylacetate moiety is a key structural feature in various pharmacologically active compounds. solubilityofthings.comsolubilityofthings.com While this article does not delve into specific therapeutic applications, the potential for designing derivatives with enhanced biological interactions is a significant area of future research. solubilityofthings.comsolubilityofthings.com The structural framework of these molecules allows for interaction with biological targets, making them interesting subjects for drug design and the study of biochemical pathways. solubilityofthings.comsolubilityofthings.com The synthesis of derivatives and the study of their structure-activity relationships (SAR) could lead to the development of compounds with specific biological functions. nih.gov
Interdisciplinary Research Applications of Diphenylacetate Derivatives
| Field | Potential Application | Key Structural Feature | Reference |
|---|---|---|---|
| Materials Science | Chiral stationary phases for HPLC | Helical conformation of poly(diphenylacetylene) derivatives | oup.com |
| Materials Science | Chiroptical switching and memory materials | Integration with liquid crystals and conjugated polymers | researchgate.net |
| Medicinal Chemistry | Drug design and development | Interaction with biological targets | solubilityofthings.comsolubilityofthings.com |
| Biochemistry | Study of biochemical pathways | Structural framework for molecular probes | solubilityofthings.com |
Sustainable Synthesis and Application Development
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of this compound and its derivatives is no exception. Future research will likely focus on creating more environmentally friendly and efficient synthetic routes.
One promising approach is the use of catalysis to promote reactions under milder conditions and with higher atom economy. For example, bismuth(III) salts have been demonstrated as "green" catalysts for the hydration of terminal alkynes to produce methyl ketones, offering an alternative to more hazardous reagents. acs.org Similarly, selenium-catalyzed oxidation of aldehydes in water provides an eco-friendly protocol for synthesizing carboxylic acids and esters. mdpi.com The development of sustainable protocols for the synthesis of related compounds, such as dimethoxymethane (B151124) (DMM) from CO2/H2 and alcohols, highlights the trend towards greener alternatives to traditional industrial processes. researchgate.net
Microwave-assisted synthesis is another area with significant potential for the sustainable production of related heterocyclic compounds like triazoles. nih.gov This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.gov Exploring microwave-assisted methods for the synthesis of this compound could lead to more efficient and environmentally benign processes.
Furthermore, the development of flow chemistry processes offers advantages in terms of safety, scalability, and control over reaction conditions. A continuous-flow methodology has been successfully developed for the multigram-scale hydration of alkynes, demonstrating the preparative capabilities of this technology for sustainable synthesis. acs.orgrsc.org
Green Chemistry Approaches for Synthesis
| Approach | Example | Advantage | Reference |
|---|---|---|---|
| Green Catalysis | Bismuth(III)-catalyzed alkyne hydration | Use of less toxic and readily available catalysts | acs.org |
| Aqueous Synthesis | Selenium-catalyzed oxidation of aldehydes in water | Environmentally benign solvent, potential for catalyst recycling | mdpi.com |
| Microwave-Assisted Synthesis | Synthesis of triazole derivatives | Reduced reaction times and increased yields | nih.gov |
| Flow Chemistry | Continuous-flow hydration of alkynes | Improved safety, scalability, and control | acs.orgrsc.org |
Advanced Characterization Techniques and Computational Modeling
The detailed understanding of the structure, properties, and behavior of this compound relies on the application of advanced characterization techniques and computational modeling.
Spectroscopic and crystallographic methods are fundamental for elucidating the molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry provide crucial information about the connectivity and functional groups within the molecule. bohrium.comnih.gov Single-crystal X-ray diffraction is invaluable for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net Advanced techniques like wide-angle X-ray diffraction can be used to investigate the polymer chain d-spacing in materials derived from diphenylacetate monomers. acs.org
Computational modeling offers powerful tools to complement experimental data and to predict molecular properties and reactivity. Density Functional Theory (DFT) is widely used to model various chemical reactions, including polymerization catalysis, and can provide insights into reaction mechanisms and the electronic properties of molecules. researchgate.net For instance, DFT calculations can be used to predict vibrational spectra and explore the steric and electronic properties of ligands in catalytic systems. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with physical properties like lipophilicity, which is crucial for predicting bioavailability in potential medicinal applications. Computer molecular modeling programs can also be used to calculate geometrical and topological parameters to understand the relationship between molecular structure and biological activity. nih.gov
The synergy between these advanced experimental and computational methods will continue to be essential for driving future research on this compound and its derivatives, enabling a deeper understanding of their fundamental properties and paving the way for the design of new molecules and materials with desired functions.
Advanced Techniques for Characterization and Modeling
| Technique | Application | Information Obtained | Reference |
|---|---|---|---|
| NMR Spectroscopy | Structural elucidation | Connectivity of atoms | bohrium.comnih.gov |
| FTIR Spectroscopy | Functional group analysis | Vibrational modes of chemical bonds | bohrium.comnih.gov |
| Single-Crystal X-ray Diffraction | Determination of 3D structure | Precise atomic coordinates and bond lengths/angles | researchgate.net |
| Density Functional Theory (DFT) | Computational modeling | Electronic structure, reaction mechanisms, predicted spectra | researchgate.net |
| QSAR Modeling | Predicting properties | Correlation of structure with physical or biological activity |
Q & A
Q. What are the recommended safety precautions and storage conditions for Methyl diphenylacetate in laboratory settings?
this compound requires stringent safety measures due to its potential health hazards. Key precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, flame-retardant antistatic lab coats, and N95 masks to avoid inhalation of vapors or dust .
- Ventilation: Use fume hoods to minimize vapor exposure and prevent electrostatic charge buildup .
- Storage: Keep containers tightly sealed in a dry, well-ventilated area away from ignition sources. Opened containers must be resealed upright to prevent leakage .
- Spill Management: Absorb spills with inert materials (e.g., silica gel) and dispose of waste via authorized facilities .
Q. What analytical techniques are used to confirm the purity and structural identity of this compound?
Methodological verification involves:
- Nuclear Magnetic Resonance (NMR): Compare observed peaks (e.g., δ 5.02 for CH₂ protons, aromatic δ 7.10–7.40) with reference spectra .
- Infrared Spectroscopy (IR): Validate functional groups (e.g., ester C=O stretch at 1761 cm⁻¹) .
- Elemental Analysis: Confirm empirical composition (e.g., C 82.01%, H 5.51%) .
- Chromatography: Use HPLC or GC with certified reference materials to assess purity .
Q. What synthetic routes are commonly employed for the preparation of this compound?
A standard method involves esterification of diphenylacetic acid with methanol under acid catalysis. Key steps include:
- Reagent Preparation: Equimolar amounts of diphenylacetic acid and methanol, with concentrated H₂SO₄ as a catalyst.
- Reflux Conditions: Heat at 60–80°C for 6–12 hours to drive esterification to completion.
- Purification: Extract the product via solvent partitioning (e.g., ethyl acetate/water) and recrystallize from ethanol .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR spectral data when characterizing this compound derivatives?
Discrepancies often arise from solvent effects, impurities, or stereochemical variations. Mitigation strategies include:
- Solvent Calibration: Re-run spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
- Spiking Experiments: Add a known pure sample to the mixture; overlapping peaks indicate impurities .
- Computational Modeling: Compare experimental data with DFT-calculated chemical shifts to identify conformational isomers .
Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?
Yield optimization involves systematic parameter screening:
- Catalyst Screening: Test alternatives to H₂SO₄ (e.g., p-toluenesulfonic acid, enzymatic lipases) to reduce side reactions .
- Temperature Gradients: Use microwave-assisted synthesis to enhance reaction rates at lower temperatures (e.g., 50°C vs. 80°C) .
- Mole Ratio Adjustment: Increase methanol excess (2:1 molar ratio) to shift equilibrium toward ester formation .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?
The biphenyl group imposes steric hindrance, slowing nucleophilic attack. Strategies to modulate reactivity include:
- Electron-Withdrawing Substituents: Introduce nitro or halogen groups para to the ester to enhance electrophilicity .
- Solvent Polarity: Use polar aprotic solvents (e.g., DMF) to stabilize transition states and accelerate reactions .
- Catalytic Activation: Employ Lewis acids (e.g., ZnCl₂) to polarize the carbonyl group, facilitating nucleophilic addition .
Data Contradiction Analysis
Q. How should researchers address conflicting melting point data for this compound across literature sources?
Conflicting data (e.g., mp 72–74°C vs. 79–79.5°C) may arise from polymorphic forms or impurities. Resolution steps:
- Recrystallization: Purify the compound using different solvent systems (e.g., Et₂O/hexane vs. ethanol) to isolate pure polymorphs .
- Differential Scanning Calorimetry (DSC): Analyze thermal profiles to identify polymorphic transitions .
- Cross-Validation: Compare results with high-purity commercial standards (e.g., TraceCERT®) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
